Cas no 3663-22-7 (Benzenamine,4-butyl-2-nitro-)

Benzenamine,4-butyl-2-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzenamine,4-butyl-2-nitro-
- 4-Butyl-2-nitroaniline
- 4-BUTYL-2-NITROANILINE, TECH
- RAKSJFYIAHRHCH-UHFFFAOYSA-N
- 4-Butyl-2-nitrobenzenamine
- 2V4YCA6UEZ
- 3663-22-7
- 4-n-Butyl-2-nitroaniline
- SCHEMBL2647110
- MFCD23725964
- EINECS 222-916-1
- 2-nitro-4-n-butylaniline
- AS-48007
- AKOS017530041
- NS00030067
- F17526
- A874312
- DTXSID3074602
- Benzenamine, 4-butyl-2-nitro-
- UNII-2V4YCA6UEZ
- DB-128867
-
- MDL: MFCD23725964
- インチ: InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3
- InChIKey: RAKSJFYIAHRHCH-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 194.10562
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- PSA: 69.16
Benzenamine,4-butyl-2-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019148153-1000g |
4-Butyl-2-nitroaniline |
3663-22-7 | 96% | 1000g |
$915.20 | 2023-09-02 | |
Apollo Scientific | OR957993-5g |
4-Butyl-2-nitroaniline |
3663-22-7 | 95% | 5g |
£103.00 | 2025-02-20 | |
abcr | AB442291-100 g |
4-Butyl-2-nitroaniline; . |
3663-22-7 | 100g |
€926.40 | 2023-06-16 | ||
abcr | AB442291-5g |
4-Butyl-2-nitroaniline; . |
3663-22-7 | 5g |
€136.70 | 2025-02-21 | ||
1PlusChem | 1P00CNLC-10g |
4-Butyl-2-nitroaniline |
3663-22-7 | 95% | 10g |
$91.00 | 2025-02-26 | |
A2B Chem LLC | AF89648-5g |
4-Butyl-2-nitroaniline |
3663-22-7 | 95% | 5g |
$68.00 | 2024-04-20 | |
A2B Chem LLC | AF89648-100g |
4-Butyl-2-nitroaniline |
3663-22-7 | tech | 100g |
$380.00 | 2024-04-20 | |
Crysdot LLC | CD12078288-100g |
4-Butyl-2-nitroaniline |
3663-22-7 | 96% | 100g |
$257 | 2024-07-24 | |
A2B Chem LLC | AF89648-25g |
4-Butyl-2-nitroaniline |
3663-22-7 | tech | 25g |
$175.00 | 2024-04-20 | |
Crysdot LLC | CD12078288-10g |
4-Butyl-2-nitroaniline |
3663-22-7 | 96% | 10g |
$49 | 2024-07-24 |
Benzenamine,4-butyl-2-nitro- 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Benzenamine,4-butyl-2-nitro-に関する追加情報
Benzenamine,4-butyl-2-nitro- (CAS No. 3663-22-7): A Comprehensive Overview
Benzenamine,4-butyl-2-nitro- (CAS No. 3663-22-7) is a chemical compound that has garnered significant attention in various scientific and industrial domains. This compound, also referred to as 4-butyl-2-nitroaniline, is an aromatic amine derivative with a nitro group at the 2-position and a butyl group at the 4-position on the benzene ring. Its structure and properties make it a versatile molecule with applications in material science, pharmaceuticals, and advanced chemical synthesis.
The molecular formula of Benzenamine,4-butyl-2-nitro- is C₁₁H₁₅NO₂, and its molecular weight is approximately 199.25 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 115°C. Its solubility in water is relatively low, but it exhibits good solubility in organic solvents such as dichloromethane and ethanol. These physical properties make it suitable for various synthetic processes where controlled solubility and reactivity are essential.
Recent studies have highlighted the potential of Benzenamine,4-butyl-2-nitro- in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing polyaromatic compounds, which are widely used in electronic devices due to their excellent electrical properties. For instance, a 2023 study published in *Advanced Materials* demonstrated that derivatives of 4-butyl-2-nitroaniline can be used to create high-performance organic semiconductors with improved charge transport characteristics.
In the pharmaceutical industry, Benzenamine,4-butyl-2-nitro- has been investigated for its potential as an intermediate in drug synthesis. Its nitro group provides a reactive site for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. A 2023 research article in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit promising anti-inflammatory activity, suggesting its potential in developing new therapeutic agents.
The synthesis of Benzenamine,4-butyl-2-nitro- typically involves nucleophilic substitution or coupling reactions. One common method involves the reaction of aniline derivatives with alkyl halides or nitration agents under controlled conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
From an environmental perspective, understanding the fate and behavior of Benzenamine,4-butyl-2-nitro- in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial activity playing a significant role in its transformation. However, further research is needed to assess its long-term ecological effects and potential risks to aquatic life.
In conclusion, Benzenamine,4-butyl-2-nitro- (CAS No. 3663-22-7) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and reactivity make it an invaluable building block for advanced materials and pharmaceuticals. As research continues to uncover new potential uses for this compound, it is likely to play an even more prominent role in shaping future innovations in chemistry and materials science.
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